molecular formula C20H17N3O5 B11296235 N-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

N-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

Cat. No.: B11296235
M. Wt: 379.4 g/mol
InChI Key: YPWGATKMPLJETN-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzodioxole moiety, a dimethylphenyl group, and a tetrahydropyrimidine ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Construction of the Tetrahydropyrimidine Ring: This can be synthesized via Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Final Coupling: The final step involves coupling the benzodioxole and dimethylphenyl intermediates with the tetrahydropyrimidine ring under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H17N3O5/c1-11-3-5-14(7-12(11)2)23-19(25)15(9-21-20(23)26)18(24)22-13-4-6-16-17(8-13)28-10-27-16/h3-9H,10H2,1-2H3,(H,21,26)(H,22,24)

InChI Key

YPWGATKMPLJETN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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